molecular formula C7H6FNO B2576122 (E)-2-Fluorobenzaldehyde oxime CAS No. 24652-66-2; 451-79-6

(E)-2-Fluorobenzaldehyde oxime

Cat. No.: B2576122
CAS No.: 24652-66-2; 451-79-6
M. Wt: 139.129
InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Fluorobenzaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a fluorine atom on the benzene ring and an oxime functional group. Oximes are known for their diverse biological and pharmacological applications, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

(E)-2-Fluorobenzaldehyde oxime can be synthesized through the condensation of 2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(E)-2-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydroxylamine hydrochloride, bases like sodium hydroxide, and solvents such as methanol. Major products formed from these reactions include nitriles, amines, and oxime ethers.

Scientific Research Applications

(E)-2-Fluorobenzaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-Fluorobenzaldehyde oxime involves its interaction with molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) by binding to the enzyme and reversing the inhibition caused by organophosphates . This reactivation mechanism is crucial in the treatment of organophosphate poisoning.

Comparison with Similar Compounds

(E)-2-Fluorobenzaldehyde oxime can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound enhances its chemical stability and potentially its biological activity, making it unique among similar compounds.

Properties

IUPAC Name

(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOCNRPBFPDLO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-79-6
Record name 2-FLUOROBENZALDEHYDE OXIME
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